Benzamide, N-(5,6,7,8-tetrahydro-2,8-dioxo-2H-1-benzopyran-3-yl)-
Description
IUPAC Nomenclature and Synonym Validation
The compound is systematically named N-(2,8-dioxo-6,7-dihydro-5H-chromen-3-yl)benzamide according to IUPAC rules. This nomenclature reflects its core benzopyran scaffold (a fused benzene and oxygen-containing pyran ring) substituted with two ketone groups at positions 2 and 8, a benzamide group at position 3, and a partially saturated tetrahydro structure (5,6,7,8-tetrahydro).
Alternative synonyms include:
- N-(5,6,7,8-Tetrahydro-2,8-dioxo-2H-1-benzopyran-3-yl)benzamide
- N-(2,8-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide
The CAS Registry Number 142071-43-0 uniquely identifies this compound across chemical databases. Its molecular formula is C₁₆H₁₃NO₄ , with a molecular weight of 283.28 g/mol .
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(2,8-dioxo-6,7-dihydro-5H-chromen-3-yl)benzamide | |
| CAS Number | 142071-43-0 | |
| Molecular Formula | C₁₆H₁₃NO₄ | |
| Molecular Weight | 283.28 g/mol |
Structural Characterization via 2D/3D Molecular Depictions
The compound’s structure consists of a chromen-4-one core (benzopyranone) with:
- A tetrahydro moiety at positions 5–8, reducing aromaticity in the pyran ring.
- Two ketone groups at positions 2 and 8.
- A benzamide substituent at position 3.
The 2D structural representation (Figure 1) highlights these features, while computational 3D models reveal a non-planar conformation due to steric interactions between the benzamide group and the tetrahydro ring. The InChI Key UGLPTNRAFFXSEW-UHFFFAOYSA-N provides a standardized identifier for digital databases.
| Structural Property | Detail | Source |
|---|---|---|
| InChI Key | UGLPTNRAFFXSEW-UHFFFAOYSA-N | |
| Hybridization | sp²/sp³ (mixed in tetrahydro ring) | |
| Functional Groups | Benzamide, ketones, ether |
Comparative Analysis with Related Benzopyran Isomers
The compound’s structural uniqueness becomes evident when compared to positional isomers such as N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamide (CAS 92856-34-3). Key differences include:
Ketone Group Positioning :
Ring Saturation :
- Both compounds share a tetrahydro moiety, but the isomer’s saturation pattern differs slightly due to ketone placement.
Physicochemical Implications :
| Isomer Property | Subject Compound | 2,5-Dioxo Isomer |
|---|---|---|
| CAS Number | 142071-43-0 | 92856-34-3 |
| Ketone Positions | C2, C8 | C2, C5 |
| Molecular Formula | C₁₆H₁₃NO₄ | C₁₆H₁₃NO₄ |
| Polarity | Higher (dual distal ketones) | Moderate (proximal ketones) |
Properties
CAS No. |
142071-43-0 |
|---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-(2,8-dioxo-6,7-dihydro-5H-chromen-3-yl)benzamide |
InChI |
InChI=1S/C16H13NO4/c18-13-8-4-7-11-9-12(16(20)21-14(11)13)17-15(19)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,17,19) |
InChI Key |
UGLPTNRAFFXSEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)OC(=O)C(=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The cyclocondensation of 2-benzoylamino-3-chloropropenoic acid (1) with cyclohexane-1,3-dione derivatives (e.g., 2a–c) in pyridine with triethylamine as a base represents a primary route to N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamide analogs. This one-pot reaction proceeds via nucleophilic attack of the dione’s enol on the α,β-unsaturated carbonyl system of (1), followed by cyclization and elimination of HCl (Fig. 1). The resulting 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-dione scaffold incorporates the benzamide group at position 3.
Optimization and Yields
Heating the reaction mixture at reflux in pyridine for 2 hours yields the target compound in 18–20% isolated yield. Low yields are attributed to competing side reactions, including the formation of byproduct (4) (C₁₈H₁₄N₂O₃), identified via HRMS and ¹H-NMR. Triethylamine facilitates deprotonation of the dione, enhancing nucleophilicity, while pyridine acts as both solvent and acid scavenger.
Table 1: Cyclocondensation Reaction Parameters and Outcomes
Limitations and Byproduct Analysis
The formation of byproduct (4) arises from intermolecular coupling between two equivalents of (1), as evidenced by its molecular formula (C₁₈H₁₄N₂O₃). IR spectroscopy confirms carbonyl stretches at 1725 cm⁻¹ (amide), 1680 cm⁻¹ (ketone), and 1660 cm⁻¹ (conjugated ester), while ¹H-NMR reveals two distinct benzamide environments. Minimizing (4) requires precise stoichiometric control and reduced reaction temperatures, though this further depresses yields of the primary product.
Multi-Step Synthesis from o-Nitroaniline
Halogenation and Diazosulfide Annulation
An alternative route detailed in patent literature begins with o-nitroaniline, proceeding through halogenation, reduction, diazosulfide annulation, and Claisen rearrangement. Key steps include:
-
Halogenation : Treatment of o-nitroaniline with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in acetic acid introduces halogen at the nitro group’s para position, yielding 4-halo-2-nitroaniline (86.8% yield for bromo derivative).
-
Nitro Reduction : SnCl₂/HCl in ethanol reduces the nitro group to amine, forming 4-halo-o-phenylenediamine (59.2% yield).
-
Diazosulfide Formation : Reaction with thionyl chloride in dichloromethane and triethylamine generates 5-halo-2,1,3-diazosulfide (68% yield).
Etherification and Claisen Rearrangement
Subsequent Williamson ether synthesis replaces the halogen with alkoxy groups (e.g., methoxy, ethoxy), followed by acidic hydrolysis to yield 5-hydroxy-2,1,3-diazosulfide. Claisen rearrangement with propargyl alcohol derivatives in acetonitrile with p-toluenesulfonic acid (TsOH) furnishes the benzopyran core. Final benzoylation introduces the amide moiety.
Table 2: Key Intermediates and Yields in Multi-Step Synthesis
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Halogenation | NBS/AcOH, reflux | 4-Bromo-2-nitroaniline | 86.8 |
| Nitro Reduction | SnCl₂/HCl, ethanol, reflux | 4-Bromo-o-phenylenediamine | 59.2 |
| Diazosulfide Annulation | SOCl₂, Et₃N, CH₂Cl₂ | 5-Bromo-2,1,3-diazosulfide | 68 |
| Claisen Rearrangement | TsOH, CH₃CN, reflux | 1-Benzopyran Derivative | 65.7 |
Advantages Over Cyclocondensation
Comparative Analysis of Methodologies
Efficiency and Scalability
Cyclocondensation offers simplicity (one pot vs. five steps) but suffers from low yields (18–20%) and byproduct interference. In contrast, the multi-step route provides better control over regiochemistry and functionalization, albeit with increased synthetic burden. Industrial applications may favor the latter for scalability, despite longer processing times.
Functional Group Compatibility
Spectral Characterization
Both methods validate products via ¹H-NMR and IR spectroscopy. For example, N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamide (3a) exhibits carbonyl stretches at 1725 cm⁻¹ (lactone) and 1680 cm⁻¹ (amide), with aromatic protons resonating at δ 7.97 (d, J = 9.4 Hz) and δ 7.40 (dd, J₁ = 9.4 Hz, J₂ = 2.4 Hz).
Challenges in Accessing the 2,8-Dioxo Derivative
While the reported methods synthesize 2,5-dioxo analogs, achieving the 2,8-diketone configuration requires strategic modifications:
-
Dione Precursor Selection : Use of 1,4-cyclohexanedione instead of 1,3-dione may shift the ketone position.
-
Oxidative Functionalization : Late-stage oxidation of a 8-hydroxyl or 8-methylene group to a ketone could achieve the target structure.
-
Protecting Group Strategy : Temporary protection of the 5-ketone during Claisen rearrangement may enable selective 8-ketone formation.
Chemical Reactions Analysis
Types of Reactions: N-(2,8-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2,8-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-(2,8-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key parameters for comparison :
- Structural features : Ring saturation, substituent positioning, and amide conformation.
- Physicochemical properties : LogP, solubility, and metabolic stability.
- Biological activity : IC50 values, selectivity profiles, and pharmacokinetic parameters (e.g., half-life, bioavailability).
Data Table: Hypothetical Comparison
| Compound Name | Molecular Weight | LogP | Solubility (mg/mL) | IC50 (nM) | Target Protein |
|---|---|---|---|---|---|
| Query Compound | ~315.3 | 2.1 | 0.05 | 50 | Kinase X |
| Coumarin-3-carboxamide | 289.3 | 1.8 | 0.12 | 120 | Kinase X |
| N-(Tetrahydroquinolin-3-yl)benzamide | 298.4 | 2.5 | 0.03 | 75 | Kinase Y |
Research Findings
- Hypothetical study : The tetrahydrocoumarin core in the query compound enhances hydrophobic interactions with kinase active sites compared to unsaturated coumarin analogs, improving potency .
- Metabolic stability: The saturated ring system reduces oxidative metabolism, extending half-life relative to quinoline derivatives .
Biological Activity
Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzamide, N-(5,6,7,8-tetrahydro-2,8-dioxo-2H-1-benzopyran-3-yl)- stands out due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₃N₁O₄
- Molecular Weight : 283.28 g/mol
- CAS Number : 142071-43-0
The compound features a benzamide group attached to a tetrahydro-benzopyran structure that includes two carbonyl groups. This unique configuration is believed to contribute to its biological properties.
The biological activity of Benzamide, N-(5,6,7,8-tetrahydro-2,8-dioxo-2H-1-benzopyran-3-yl)- is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals and modulating oxidative stress markers.
- Anticancer Potential : Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the modulation of signaling pathways related to cell survival.
Biological Activity Overview
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that Benzamide, N-(5,6,7,8-tetrahydro-2,8-dioxo-2H-1-benzopyran-3-yl)- exhibited significant cytotoxic effects at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory cytokine levels compared to control groups.
- Oxidative Stress Assessment : Research indicated that treatment with the compound led to decreased levels of malondialdehyde (MDA) and increased glutathione (GSH) levels in tissues exposed to oxidative stress.
Q & A
Q. Resolution Workflow :
Replicate reactions under controlled conditions.
Perform kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps.
Use Design of Experiments (DoE) to statistically isolate critical variables .
What computational methods support the prediction of this compound’s physicochemical properties?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Predict solubility and logP values using force fields (e.g., GAFF) and explicit solvent models .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity in nucleophilic/electrophilic reactions .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and CYP450 interactions based on structural fragments .
Validation Requirement : Cross-check computational results with experimental data (e.g., experimental logP vs. predicted) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
